molecular formula C12H7BrO2 B14008510 7-Bromo-2-hydroxydibenzofuran CAS No. 74423-78-2

7-Bromo-2-hydroxydibenzofuran

Cat. No.: B14008510
CAS No.: 74423-78-2
M. Wt: 263.09 g/mol
InChI Key: JQOUQSRECKKHRD-UHFFFAOYSA-N
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Description

7-Bromo-2-hydroxydibenzofuran is a brominated benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofuran is a privileged structure in drug design, known for its wide range of pharmacological activities . The incorporation of a bromine atom is a common strategy in lead optimization, as halogens like bromine can enhance a compound's binding affinity and metabolic stability through halogen bonding and hydrophobic interactions, often leading to a significant increase in anticancer activity . Researchers utilize this compound as a key synthetic intermediate for the development of novel therapeutic agents. Its core structure is highly modifiable, allowing for the creation of diverse libraries of compounds for biological screening . In particular, benzofuran-based molecules have shown promise as inhibitors of various cancer targets. For instance, some derivatives function as kinase inhibitors, such as potent and selective agents against the Epidermal Growth Factor Receptor (EGFR) relevant to non-small-cell lung cancer (NSCLC) , while others have been shown to induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) and interleukin-6 (IL-6) levels . Beyond oncology, the benzofuran scaffold is a versatile precursor in exploring agents with potential antimicrobial, antifungal, and anti-tubercular properties . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74423-78-2

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

7-bromodibenzofuran-2-ol

InChI

InChI=1S/C12H7BrO2/c13-7-1-3-9-10-6-8(14)2-4-11(10)15-12(9)5-7/h1-6,14H

InChI Key

JQOUQSRECKKHRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(O2)C=C(C=C3)Br

Origin of Product

United States

Reactivity and Derivatization Chemistry of 7 Bromo 2 Hydroxydibenzofuran

Reactions of the Hydroxyl Group

Oxidation and Redox Chemistry

The phenolic hydroxyl group in 7-Bromo-2-hydroxydibenzofuran is susceptible to oxidation. Under controlled conditions, it can be converted to the corresponding quinone or undergo oxidative coupling reactions. The specific outcome of the oxidation is highly dependent on the choice of oxidant and the reaction conditions. For instance, mild oxidizing agents may lead to the formation of dimers or oligomers through radical coupling mechanisms.

The redox chemistry of this compound is not extensively documented in publicly available literature, but the presence of the phenol (B47542) and bromoaryl moieties suggests potential for electrochemical transformations. The phenolic group can undergo reversible or irreversible oxidation at an electrode surface, while the carbon-bromine bond could be subject to reductive cleavage under specific electrochemical conditions.

Condensation and Coupling Reactions

The hydroxyl group of this compound readily participates in condensation reactions. It can be acylated or alkylated to form the corresponding esters and ethers. These reactions are typically carried out in the presence of a base to deprotonate the phenol, increasing its nucleophilicity.

The bromine atom at the 7-position is a key handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of more complex molecular architectures.

Table 1: Examples of Coupling Reactions with this compound

Coupling ReactionCatalyst/ReagentsProduct Type
Suzuki CouplingPalladium catalyst, boronic acid/ester, baseAryl- or heteroaryl-substituted dibenzofuran (B1670420)
Sonogashira CouplingPalladium/copper catalyst, terminal alkyne, baseAlkynyl-substituted dibenzofuran
Buchwald-Hartwig AminationPalladium catalyst, amine, baseAmino-substituted dibenzofuran
Heck CouplingPalladium catalyst, alkene, baseAlkenyl-substituted dibenzofuran

These coupling reactions provide a powerful means to introduce a wide array of substituents at the 7-position of the dibenzofuran core, enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Electrophilic Aromatic Substitution on the Dibenzofuran Core

The dibenzofuran ring system is generally susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents—the hydroxyl group and the bromine atom—play a crucial role in determining the position of further substitution. The hydroxyl group is a strong activating group and an ortho-, para-director, while the bromine atom is a deactivating group but also an ortho-, para-director.

Given the positions of these substituents in this compound, electrophilic attack is predicted to occur at the positions ortho and para to the hydroxyl group. However, steric hindrance from the adjacent rings and the bromine atom can influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. The precise conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid side reactions.

Other Functionalization Pathways

Beyond the more common transformations, other functionalization pathways can be envisaged for this compound.

Radical Reactions: The carbon-bromine bond can be a substrate for radical reactions. For instance, under the influence of radical initiators, it could participate in radical cyclizations or additions. Atom transfer radical polymerization (ATRP) could also be initiated from this site.

Photochemical Reactions: The dibenzofuran core is a chromophore that can absorb UV light. This opens up the possibility of photochemical reactions. For example, photochemical cleavage of the C-Br bond could generate an aryl radical, which could then be trapped by various radical scavengers or participate in subsequent reactions. Photochemically induced cyclizations or rearrangements involving the dibenzofuran skeleton are also conceivable, though specific examples for this particular substituted dibenzofuran are not readily available in the literature.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of 7-Bromo-2-hydroxydibenzofuran. Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da), which allows for the determination of its elemental formula.

For this compound (C₁₂H₇BrO₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would aim to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured accurate mass is then compared to the theoretical value to confirm the elemental composition.

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive pair of peaks (M and M+2) of nearly equal intensity for any ion containing a single bromine atom, providing a clear signature for the presence of bromine in the molecule. researchgate.net Techniques like high-resolution gas chromatography coupled with HRMS (HRGC/HRMS) are particularly powerful for separating brominated dibenzofurans from complex mixtures and providing accurate mass data for confident identification. nih.govresearchgate.net

Table 1: Theoretical Mass Data for this compound

Formula Species Theoretical Monoisotopic Mass (Da)
C₁₂H₇⁷⁹BrO₂ [M] 261.96294
C₁₂H₇⁸¹BrO₂ [M+2] 263.96090
C₁₂H₈⁷⁹BrO₂⁺ [M+H]⁺ 262.97077
C₁₂H₈⁸¹BrO₂⁺ [M+H+2]⁺ 264.96873
C₁₂H₆⁷⁹BrO₂⁻ [M-H]⁻ 260.95511
C₁₂H₆⁸¹BrO₂⁻ [M-H-2]⁻ 262.95307

Note: This table is generated based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound by providing information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide foundational information.

¹H NMR: The proton NMR spectrum would show distinct signals for each of the six aromatic protons and the single hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. Protons on the hydroxyl-substituted ring would appear at a relatively higher field (lower ppm) compared to those on the bromine-substituted ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, doublets of doublets), which help to establish their relative positions.

¹³C NMR: The carbon NMR spectrum would display twelve distinct signals for the carbon atoms of the dibenzofuran (B1670420) core. The carbons directly attached to the oxygen (C-2) and bromine (C-7) would be significantly shifted downfield and upfield, respectively. Data from the parent dibenzofuran molecule serves as a reference for assigning the carbon signals. chemicalbook.comresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for identifying the connectivity between different structural fragments and for assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This can help to confirm assignments and provide insights into the molecule's conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Rationale
¹H (Aromatic) 6.8 - 8.2 Aromatic region, influenced by substituent effects.
¹H (Hydroxyl) 5.0 - 9.0 Broad or sharp signal, position is solvent and concentration dependent.
¹³C (Aromatic) 100 - 160 Range for sp² carbons in dibenzofuran core.
¹³C (C-OH) 150 - 160 Downfield shift due to electronegative oxygen.
¹³C (C-Br) 110 - 120 Shielding effect of bromine relative to unsubstituted carbon.

Note: This table presents predicted ranges based on general principles and data for related substituted dibenzofurans. rsc.orgnih.gov Actual values require experimental determination.

Solid-State NMR (SS-NMR) provides valuable information about the structure, packing, and dynamics of this compound in its crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local environment within the crystal lattice. acs.orgacs.org

¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) is a common SS-NMR technique that can distinguish between chemically identical but crystallographically inequivalent carbon atoms. This makes SS-NMR a powerful tool for studying polymorphism, where a single compound can exist in multiple crystalline forms with different physical properties. Furthermore, SS-NMR can be used to probe intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. acs.orgnih.govnih.gov

Isotopic labeling is a powerful technique used to trace the fate of molecules through chemical reactions or biological pathways. wikipedia.org For this compound, this could involve synthesizing the molecule with one or more atoms replaced by a stable isotope, such as Carbon-13 (¹³C), Deuterium (²H), or Oxygen-18 (¹⁸O).

These labeled compounds can then be used in various studies:

Metabolic Studies: By administering a ¹³C-labeled version of the compound to a biological system (e.g., cell culture, animal model), its metabolic products can be traced using MS and NMR. nih.govnih.gov This helps to identify metabolites, such as hydroxylated, glucuronidated, or sulfated derivatives, and to elucidate the metabolic pathways involved. researchgate.net

Reaction Mechanism Studies: Labeled precursors can be used in chemical syntheses or degradation studies to determine the precise mechanism of bond formation or cleavage. The position of the label in the final product, as determined by NMR or MS, provides direct evidence for the mechanistic pathway.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in this compound. FT-IR and Raman are often complementary, as some molecular vibrations may be strong in one technique and weak or silent in the other due to different selection rules. nih.govnih.gov

Key vibrational modes expected for this compound include:

O-H Stretching: A broad, strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H Stretching: Sharp bands typically appearing just above 3000 cm⁻¹.

C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region, corresponding to the aromatic ring skeletal vibrations.

C-O Stretching: A strong band in the FT-IR spectrum, usually found between 1200 and 1300 cm⁻¹ for phenols.

C-Br Stretching: A characteristic absorption at lower frequencies, typically in the 500-650 cm⁻¹ range.

Analysis of the vibrational spectra of related compounds, such as 2-(bromoacetyl)benzo(b)furan, aids in the specific assignment of these bands. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Predominant Technique
O-H stretch (hydroxyl) 3200 - 3600 FT-IR
Aromatic C-H stretch 3000 - 3100 FT-IR, Raman
Aromatic C=C ring stretch 1450 - 1650 FT-IR, Raman
C-O stretch (phenol) 1200 - 1300 FT-IR
C-Br stretch 500 - 650 FT-IR, Raman

Note: This table is based on established group frequency correlations and data from analogous compounds. nih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy provide information about the electronic transitions within the molecule. The extended π-conjugated system of the dibenzofuran core is expected to give rise to strong absorption in the ultraviolet (UV) region.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or acetonitrile, would likely show multiple absorption bands corresponding to π→π* transitions. The positions and intensities of these bands are influenced by the substituents. The electron-donating hydroxyl group and the halogen atom can cause a bathochromic (red) shift of the absorption maxima (λ_max) compared to the unsubstituted dibenzofuran parent molecule.

Fluorescence Spectroscopy: Many polycyclic aromatic compounds are fluorescent. Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence, emitting light at a longer wavelength (Stokes shift). The fluorescence spectrum (emission wavelength and quantum yield) is sensitive to the molecular structure and the solvent environment. Studies on other substituted benzofurans have demonstrated their potential as fluorescent molecules. nih.govresearchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
Dibenzofuran

X-Ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would provide unequivocal information regarding its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Based on studies of related dibenzofuran and dibenzobromolium structures, it is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. nih.govsemanticscholar.org The planar dibenzofuran core would likely exhibit characteristic C-C and C-O bond lengths and angles consistent with its aromatic nature. The positions of the bromo and hydroxyl substituents on the dibenzofuran framework would be precisely located, confirming the 7-bromo and 2-hydroxy substitution pattern.

Intermolecular interactions, particularly hydrogen bonding involving the 2-hydroxyl group, are expected to play a significant role in the crystal packing. These hydrogen bonds could form between the hydroxyl group of one molecule and the oxygen atom of the furan (B31954) ring or the bromine atom of an adjacent molecule. Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules would likely contribute to the stability of the crystal lattice. The study of hydroxylated dibenzo-p-dioxins, which share structural similarities, also highlights the importance of hydrogen bonding and potential proton channels in the crystal structure. nih.govnih.gov

Table 1: Predicted Crystallographic Parameters for this compound (Based on Analogous Structures)

ParameterPredicted Value Range
Crystal SystemMonoclinic / Orthorhombic
Space GroupP2₁/c, Pbca, etc.
C-Br Bond Length~1.90 Å
C-O (hydroxyl) Bond Length~1.36 Å
O-H Bond Length~0.82 Å
Hydrogen Bond Distance (O-H···O)2.5 - 2.8 Å

Chromatographic Separation Techniques (GC-MS, HPLC) for Purity and Isomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential isomers that may arise during its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like dibenzofuran derivatives. researchgate.netresearchgate.net For the analysis of this compound, a high-temperature capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., polysiloxane-based), would be employed. The hydroxyl group may require derivatization, such as silylation, to improve its volatility and chromatographic peak shape.

The mass spectrum of this compound would be expected to show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Fragmentation patterns would involve the loss of functional groups, such as the hydroxyl radical (•OH) and the bromine atom (•Br), as well as characteristic cleavages of the dibenzofuran ring system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and purification of non-volatile or thermally labile compounds. sci-hub.stsielc.comacs.org For this compound, both normal-phase and reversed-phase HPLC could be utilized.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and would likely employ a C18 or C8 stationary phase. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to suppress the ionization of the hydroxyl group, would be suitable. sielc.com Isomers of brominated and hydroxylated dibenzofurans would be separated based on their differential hydrophobicity.

Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase (e.g., silica or a bonded phase with polar functional groups) and a non-polar mobile phase (e.g., hexane with a polar modifier like isopropanol or ethyl acetate). NP-HPLC can offer different selectivity for isomers compared to RP-HPLC, particularly for positional isomers. taylorfrancis.com

The separation of different isomers of bromo-hydroxydibenzofuran is crucial, as their biological activities and toxicological profiles can vary significantly. The development of specific HPLC methods is essential for the isolation and quantification of the desired this compound isomer. mtc-usa.com

Table 2: Typical Chromatographic Conditions for the Analysis of Dibenzofuran Derivatives

TechniqueStationary PhaseMobile Phase/Carrier GasDetection
GC-MS 5% Phenyl PolysiloxaneHeliumMass Spectrometry (EI)
RP-HPLC C18 (Octadecylsilane)Acetonitrile/Water GradientUV-Vis (Diode Array)
NP-HPLC SilicaHexane/Isopropanol GradientUV-Vis (Diode Array)

In-Depth Theoretical and Computational Chemistry Studies of this compound Currently Unavailable in Publicly Accessible Literature

Computational chemistry provides powerful tools to investigate molecules at the atomic level, offering insights that complement experimental data. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard for exploring the fundamental properties of chemical compounds. These studies typically involve the analysis of molecular orbitals, charge distribution, and the prediction of chemical behavior and spectroscopic signatures.

For many related brominated and hydroxylated aromatic compounds, researchers have successfully applied these computational methods. Such studies often detail the optimization of the molecular geometry to find the most stable conformation. Following this, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are used to understand the molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability.

Furthermore, the mapping of electrostatic potential surfaces is a common practice to visualize the charge distribution across a molecule, identifying electron-rich and electron-deficient regions that are susceptible to electrophilic and nucleophilic attack, respectively. Reactivity descriptors, including Fukui functions and the global electrophilicity index, are also calculated to provide a quantitative measure of local and general reactivity. These tools are instrumental in predicting how a molecule will interact with other chemical species and in elucidating potential reaction pathways, including the characterization of transition states.

Finally, computational methods are frequently used to predict and interpret various types of spectra, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions are invaluable for complementing and confirming experimental spectroscopic data.

Despite the wide application of these theoretical and computational techniques in chemical research, a specific and detailed investigation into this compound encompassing all these aspects remains to be published. The scientific community relies on such dedicated studies to build a complete profile of a compound's chemical nature. Without research focused explicitly on this compound, a detailed article adhering to the requested scientific structure cannot be generated at this time.

Theoretical and Computational Chemistry Studies

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information about their motion, conformational changes, and interactions with their environment. For a molecule like 7-Bromo-2-hydroxydibenzofuran, MD simulations can elucidate its structural flexibility and preferred shapes, which are crucial for its interactions with other molecules.

Conformational analysis, a key component of molecular modeling, aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, the primary degrees of freedom would be the rotation around the C-O bond of the hydroxyl group and any potential flexibility in the dibenzofuran (B1670420) ring system, although the fused ring structure is largely rigid.

Table 1: Hypothetical Conformational Energy Profile of the Hydroxyl Group in this compound

Dihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Population (%)Key Intramolecular Interactions
1.510Steric hindrance with adjacent ring hydrogen
60°0.530Favorable electrostatic interactions
120°1.015Moderate steric repulsion
180°0.045Most stable conformation, minimal steric clash

This table is illustrative and based on general principles of conformational analysis for substituted aromatic compounds. Specific values would require dedicated computational studies on this compound.

In Silico Design of Novel this compound Derivatives

In silico design involves the use of computational methods to conceptualize and evaluate new molecules with desired properties before they are synthesized in the laboratory. This approach significantly accelerates the discovery process for new materials and therapeutic agents. For this compound, in silico design could be employed to create derivatives with enhanced or modified chemical or physical properties.

The process typically begins with the core structure of this compound, which can be systematically modified by adding, removing, or substituting functional groups at various positions. For example, one might explore the effects of:

Modifying the hydroxyl group: Converting it to an ether or an ester to alter its polarity and hydrogen bonding capabilities.

Substituting the bromine atom: Replacing it with other halogens (e.g., chlorine, fluorine) or with alkyl or aryl groups to modulate its electronic properties and size.

Adding substituents to the dibenzofuran rings: Introducing groups at other available positions to fine-tune the molecule's shape and electronic distribution.

Computational tools such as molecular docking (if a biological target is considered), density functional theory (DFT) for electronic property calculations, and predictive models for properties like solubility or reactivity would be used to assess the designed derivatives.

Table 2: Examples of Hypothetical In Silico Designed Derivatives of this compound and Their Predicted Property Changes

Derivative NameModificationPredicted Change in PropertyRationale
7-Bromo-2-methoxydibenzofuran-OH to -OCH₃Increased lipophilicity, loss of H-bond donor capacityReplacement of acidic proton with a methyl group.
7-Chloro-2-hydroxydibenzofuran-Br to -ClDecreased molecular weight, increased electronegativity at position 7Halogen substitution with a smaller, more electronegative atom.
7-Bromo-2-hydroxy-4-nitrodibenzofuranAddition of -NO₂ at C4Increased electron-withdrawing character, potential for new interactionsIntroduction of a strongly electron-withdrawing nitro group.
7-Bromo-2-(2-hydroxyethoxy)dibenzofuran-OH to -OCH₂CH₂OHIncreased polarity and hydrogen bonding potentialAddition of a flexible, hydrophilic side chain.

This table presents hypothetical derivatives and predicted property changes based on general chemical principles. The actual properties would need to be confirmed through detailed computational and experimental studies.

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. QSAR and QSPR are specific chemoinformatic methods that aim to build mathematical models correlating the chemical structure of compounds with their biological activity (QSAR) or physical/chemical properties (QSPR). These models are valuable for predicting the properties of new, untested compounds.

For this compound and its derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. A QSAR model would be relevant in the context of a specific biological activity, aiming to understand which structural features are important for that activity.

The core of QSAR/QSPR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices, counts of functional groups).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area, dipole moment).

Once a set of descriptors is calculated for a series of related compounds with known properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the predictive model.

For halogenated aromatic compounds like this compound, important descriptors often include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. nih.gov The presence of the bromine atom and hydroxyl group will significantly influence these values.

Steric Descriptors: Like molar refractivity (MR) or specific van der Waals volume parameters, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which describe the atomic connectivity and branching of the molecule.

A hypothetical QSPR equation for a property like aqueous solubility (logS) might take the form:

logS = c₀ + c₁(logP) + c₂(Molecular Weight) + c₃*(Polar Surface Area)

Where c₀, c₁, c₂, and c₃ are coefficients determined by the statistical analysis. Such a model, once validated, could be used to estimate the solubility of newly designed derivatives of this compound. Studies on polyhalogenated dibenzofurans have successfully used comparative molecular field analysis (CoMFA), a 3D-QSAR technique, to model their interactions with biological receptors, highlighting the importance of steric and electrostatic fields. nih.gov

Table 3: Key Classes of Molecular Descriptors for QSAR/QSPR Modeling of this compound Derivatives

Descriptor ClassSpecific ExamplesChemical Principle Represented
Constitutional (1D/2D)Molecular Weight, Number of Halogen Atoms, Atom-type CountsBasic composition and constitution of the molecule.
Topological (2D)Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching within the molecular graph.
Geometric (3D)Molecular Surface Area, Molecular Volume, Radius of GyrationThe three-dimensional size and shape of the molecule.
Electronic (3D)Dipole Moment, HOMO/LUMO Energies, Partial ChargesThe electronic distribution and reactivity of the molecule.
Hydrophobic (3D)LogP (octanol-water partition coefficient)The lipophilicity or hydrophobicity of the molecule.

Applications in Advanced Chemical Research and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The dibenzofuran (B1670420) nucleus is a common feature in numerous biologically active natural products and complex organic molecules. The strategic placement of functional groups, such as the bromo and hydroxyl moieties in 7-Bromo-2-hydroxydibenzofuran, renders it a valuable precursor for the construction of more elaborate chemical architectures.

Building Block for Natural Product Synthesis

Brominated and hydroxylated benzofurans and dibenzofurans serve as key intermediates in the total synthesis of various natural products. The bromine atom can be readily converted into other functional groups through reactions such as cross-coupling, lithiation, or Grignard formation, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group, on the other hand, can be used for ether or ester linkages, or as a directing group in electrophilic aromatic substitution reactions. Although direct examples of the use of this compound in the synthesis of a specific natural product are not prominent in the literature, the general synthetic strategies for related compounds underscore its potential as a versatile building block.

Intermediates in Scaffold-Based Drug Discovery

The benzofuran (B130515) and dibenzofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. nih.gov Derivatives of these heterocycles have shown a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov

Synthetic Routes: The bromo and hydroxyl groups on the this compound backbone are instrumental for creating libraries of derivatives for drug discovery. The bromine atom allows for the introduction of diverse substituents at the 7-position via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the facile synthesis of a wide array of analogs with varying steric and electronic properties. The hydroxyl group at the 2-position can be alkylated, acylated, or used as a handle for attaching other molecular fragments, further expanding the chemical space that can be explored.

Target Binding Mechanisms: From a chemical perspective, the dibenzofuran core provides a rigid, planar structure that can engage in π-stacking interactions with aromatic amino acid residues in protein binding pockets. The hydroxyl group can act as a hydrogen bond donor and/or acceptor, forming crucial interactions with the target protein. The substituent introduced at the 7-position via the bromo precursor can be designed to occupy specific sub-pockets of the binding site, thereby enhancing potency and selectivity. For instance, in the development of selective estrogen receptor beta (ERβ) ligands, modifications at the 7-position of the 2-phenyl-benzofuran scaffold have been shown to significantly influence binding affinity and selectivity. nih.gov

Functional Materials Development

The unique electronic and photophysical properties of the dibenzofuran system make it an attractive component for the development of advanced functional materials.

Components in Organic Electronic Devices (e.g., OLEDs, OPVs)

Monomers for Specialty Polymer Synthesis

The presence of two reactive sites—the bromo and hydroxyl groups—on this compound allows it to be used as a monomer for the synthesis of specialty polymers. For example, the hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the bromine atom can be used in polycondensation reactions that proceed via cross-coupling mechanisms. Polymers incorporating the rigid dibenzofuran unit in their backbone are expected to exhibit high thermal stability and potentially interesting optical and electronic properties. Although the direct polymerization of this compound has not been extensively reported, related brominated and hydroxylated aromatic compounds are commonly used as monomers in the synthesis of high-performance polymers.

Ligands and Catalysts in Organometallic Chemistry

Dibenzofuran derivatives can be functionalized to create unique ligands for organometallic complexes used in catalysis. researchgate.net The dibenzofuran scaffold provides a rigid backbone that can pre-organize coordinating atoms in a specific geometry around a metal center. The bromo and hydroxyl groups of this compound can be transformed into various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. For example, the bromine atom can be replaced with a phosphine (B1218219) group via a metal-catalyzed phosphination reaction. The resulting phosphine-functionalized dibenzofuran can then act as a ligand for transition metals like palladium, rhodium, or iridium, which are widely used in catalytic C-C and C-N bond-forming reactions. The specific steric and electronic environment created by the dibenzofuran ligand can influence the activity, selectivity, and stability of the catalyst.

Chemical Probes for Mechanistic Investigations

Currently, there is no specific information available in the public domain detailing the use of this compound as a chemical probe for mechanistic investigations. Research in this area tends to focus on broader classes of compounds or more biologically or environmentally significant isomers.

Structure-Activity Relationship Studies at a Molecular Level

Specific structure-activity relationship (SAR) studies focusing on the chemical interactions of this compound at a molecular level are not documented in available scientific literature. However, general principles derived from studies on related benzofuran and dibenzofuran derivatives can offer some insights.

For the broader class of halogenated benzofurans, the position and nature of the halogen substituent significantly influence the molecule's chemical properties. The bromine atom at the 7-position in this compound would induce a significant electronic effect on the dibenzofuran ring system. Bromine is an electron-withdrawing group via induction but can also act as a weak ortho-para director in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. This electronic influence would affect the reactivity of the aromatic rings.

The hydroxyl group at the 2-position is a strong activating group and a hydrogen bond donor. Its presence would significantly influence the molecule's polarity, solubility, and potential for intermolecular interactions. The interplay between the electron-withdrawing bromo group and the electron-donating hydroxyl group would create a unique electronic distribution across the dibenzofuran core, governing its interactions with other molecules. For instance, the hydroxyl group could engage in hydrogen bonding with acceptor molecules, while the bromine atom could participate in halogen bonding, an increasingly recognized non-covalent interaction. nih.gov

Biomimetic and Enzyme-Related Chemical Studies

There is no available research specifically detailing the use of this compound in biomimetic or enzyme-related chemical studies. Research in this field with related compounds often involves mimicking the enzymatic oxidation or degradation of halogenated aromatic compounds.

For example, studies on other hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which share structural similarities, often investigate their interactions with enzymes like thyroid hormone receptors. The specific stereochemistry and substitution pattern of this compound would be critical in determining any potential enzyme-related activity, but without experimental data, any discussion remains speculative.

Environmental Chemistry Research on Formation and Degradation Pathways

Specific research on the environmental formation and degradation pathways of this compound is not available. However, the extensive body of research on polybrominated dibenzofurans (PBDFs) and their hydroxylated metabolites provides a framework for understanding its likely chemical behavior in the environment.

PBDFs, as a class, are known environmental contaminants that can be formed as unintentional byproducts during the production of brominated flame retardants and from the combustion of materials containing these flame retardants. The formation of hydroxylated PBDFs can occur through the metabolism of PBDEs in organisms or through abiotic degradation processes.

The degradation of hydroxylated PBDFs in the environment is expected to proceed through several potential pathways, including photolysis, microbial degradation, and reductive debromination. The rate and products of these degradation pathways would be highly dependent on the specific isomer and environmental conditions. For instance, photolytic degradation is a known pathway for hydroxylated polybrominated diphenyl ethers, with reaction rates influenced by pH and the presence of other substances like hydrogen peroxide. Reductive debromination is a key degradation process for brominated aromatic compounds in anoxic environments, where microorganisms can sequentially remove bromine atoms.

The table below summarizes the general formation and degradation pathways applicable to the class of hydroxylated polybrominated dibenzofurans, within which this compound falls.

Process Description
Formation Typically formed as metabolites of polybrominated diphenyl ethers (PBDEs) in biota or as degradation products of PBDEs in the environment. Can also be unintentional byproducts of industrial processes involving brominated compounds.
Degradation Photolysis: Degradation by sunlight, particularly in aqueous environments. The rate is influenced by factors like pH and the presence of photosensitizers. Microbial Degradation: Breakdown by microorganisms in soil and sediment, which can involve oxidative or reductive pathways. Reductive Debromination: The sequential removal of bromine atoms under anaerobic conditions, a significant pathway for the detoxification of polybrominated aromatic compounds.

It is important to reiterate that while these general principles apply to the broader class of compounds, specific experimental data for this compound is required for a definitive understanding of its chemical behavior. The lack of such data underscores a potential gap in the current body of scientific knowledge.

Emerging Research Directions and Future Outlook

Novel and Efficient Synthetic Strategies for Halogenated Hydroxydibenzofurans

The development of novel and efficient synthetic routes to access specific isomers of halogenated hydroxydibenzofurans, such as 7-Bromo-2-hydroxydibenzofuran, remains a critical area of research. Current synthetic approaches for dibenzofurans often rely on palladium-catalyzed cross-coupling reactions, which, while powerful, can sometimes require harsh reaction conditions or expensive catalysts. Future research will likely focus on more sustainable and atom-economical methods.

Key areas for advancement include:

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could offer milder reaction conditions for the synthesis and functionalization of dibenzofurans. This technique can enable unique bond formations that are not accessible through traditional thermal methods.

Flow Chemistry: Continuous flow synthesis can provide enhanced control over reaction parameters, leading to improved yields, selectivity, and safety. The application of flow chemistry to the multi-step synthesis of substituted dibenzofurans is a promising avenue for scalable and efficient production.

Synthetic StrategyPotential AdvantagesKey Research Focus
C-H ActivationAtom economy, reduced waste, fewer synthetic stepsRegioselectivity, catalyst development
Photoredox CatalysisMild reaction conditions, novel reactivityCatalyst design, substrate scope expansion
Flow ChemistryScalability, safety, precise controlReactor design, process optimization

Exploration of Underutilized Reactivity and Functionalization Pathways

The dual functionality of this compound, with its nucleophilic hydroxyl group and the versatile bromine atom, opens up a wide array of possibilities for further chemical transformations. Research in this area will focus on selectively targeting these sites to build molecular complexity.

The Hydroxyl Group: The phenolic hydroxyl group can be leveraged for various reactions, including etherification, esterification, and O-arylation. These transformations can be used to tune the electronic properties of the molecule or to attach it to other molecular scaffolds or polymer backbones. The metabolism of hydroxydibenzofurans has been studied, indicating that these compounds can undergo further biological transformations, which could be an interesting aspect to explore for potential biomedical applications. asm.orgnih.govnih.gov

The Bromine Atom: The bromine atom is a versatile handle for a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the synthesis of a diverse library of derivatives with tailored properties. The selective functionalization of brominated dibenzofurans has been explored for applications in organic light-emitting diodes (OLEDs). nih.govskku.edu

Future research will aim to develop orthogonal protection-deprotection strategies to selectively functionalize one site in the presence of the other, allowing for the precise construction of complex molecular architectures.

Integration into Hybrid Material Systems

The unique electronic and photophysical properties that can be anticipated for derivatives of this compound make them attractive candidates for integration into hybrid material systems. The dibenzofuran (B1670420) core is known for its rigidity and thermal stability, which are desirable characteristics for materials applications.

Potential areas of application include:

Organic Electronics: Dibenzofuran derivatives have been investigated as host materials for phosphorescent OLEDs. nih.govskku.edu The ability to tune the electronic properties of this compound through functionalization could lead to the development of new materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy (due to the bromine atom), and specific optical or electronic properties.

Metal-Organic Frameworks (MOFs): The hydroxyl group could serve as a coordination site for metal ions, enabling the use of this compound or its derivatives as organic linkers in the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Advanced Characterization Beyond Current Standard Methodologies

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are essential for structural elucidation, a deeper insight into its electronic and photophysical properties will necessitate more sophisticated approaches.

Future characterization efforts should include:

Ultrafast Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can provide crucial information about the excited-state dynamics of these molecules, which is vital for designing efficient optoelectronic materials.

Solid-State NMR: For materials applications, solid-state NMR can provide detailed information about the molecular structure, packing, and dynamics in the solid state. A 3D-QSDAR modeling technique using NMR spectral and structural information has been developed for polychlorinated dibenzofurans, which could be adapted for brominated analogues. nih.gov

High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques, such as tandem mass spectrometry (MSn) with various fragmentation methods (CID, HCD, UVPD), can be invaluable for differentiating isomers and elucidating complex fragmentation pathways, aiding in the unambiguous identification of reaction products and metabolites. lcms.cz

Characterization TechniqueInformation GainedRelevance
Ultrafast SpectroscopyExcited-state dynamics, charge transfer processesDesign of optoelectronic materials
Solid-State NMRSolid-state structure, molecular packing, dynamicsUnderstanding material properties
High-Resolution Mass SpectrometryIsomer differentiation, fragmentation pathwaysStructural elucidation, metabolomics

Multiscale Computational Modeling and Predictive Studies

Computational chemistry offers a powerful tool to predict the properties of this compound and its derivatives, guiding synthetic efforts and accelerating the discovery of new materials.

Key areas for computational investigation include:

Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties. Such studies can provide insights into the reactivity of the molecule and the effect of substituents on its properties. DFT studies have been conducted on dibenzofuran to understand its hydrodeoxygenation. nih.gov

Time-Dependent DFT (TD-DFT): TD-DFT can be employed to predict the absorption and emission spectra of these compounds, which is crucial for the design of new dyes, sensors, and materials for OLEDs.

Molecular Dynamics (MD) Simulations: For materials applications, MD simulations can be used to study the morphology and intermolecular interactions in the solid state, providing insights into charge transport and other bulk properties.

These computational studies will not only rationalize experimental findings but also enable the in silico screening of large libraries of virtual compounds, identifying the most promising candidates for synthesis and experimental validation.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The full potential of this compound will be realized through a highly interdisciplinary approach that bridges the gap between fundamental synthetic chemistry and applied materials science. Collaborative efforts between synthetic organic chemists, materials scientists, physicists, and computational chemists will be essential to drive innovation in this field.

Future interdisciplinary research will involve a feedback loop where:

Synthetic chemists design and prepare novel derivatives of this compound with specific functionalities.

Materials scientists incorporate these new molecules into devices and characterize their performance.

Physicists and physical chemists conduct detailed photophysical and electronic characterization to understand the underlying structure-property relationships.

Computational chemists use theoretical models to explain experimental observations and predict the properties of new, yet-to-be-synthesized molecules.

This synergistic approach will accelerate the development of new technologies based on the unique properties of this promising class of compounds.

Q & A

Q. What are the key spectroscopic techniques for characterizing 7-Bromo-2-hydroxydibenzofuran?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. For example, substituent effects on chemical shifts in hydroxylated benzofuran derivatives have been extensively documented in studies analyzing analogous compounds (e.g., 7-HBF derivatives) . Mass spectrometry (HRMS) and infrared (IR) spectroscopy are complementary for verifying molecular weight and functional groups (e.g., hydroxyl and bromine moieties) .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation, as recommended for structurally similar benzofuran derivatives . Store in a cool, dark environment away from oxidizers, and follow protocols for spill containment (e.g., inert absorbents and proper disposal) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : A two-step strategy is often employed:
  • Step 1 : Bromination of 2-hydroxydibenzofuran using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).
  • Step 2 : Regioselective hydroxylation via directed metalation or demethylation of protected intermediates, as demonstrated in analogous benzofuran syntheses .

Q. How can purification methods be optimized for this compound?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) are effective. Purity validation via HPLC (C18 columns, UV detection at 254 nm) is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination and hydroxylation be addressed?

  • Methodological Answer : Use directing groups (e.g., methoxy or acetyl) to control bromine placement. For example, prior studies on hydroxylated benzofurans achieved regioselective bromination at the 7-position by leveraging steric and electronic effects of ortho-substituents . Post-functionalization deprotection (e.g., BBr₃-mediated demethylation) can yield the hydroxyl group .

Q. How do electronic effects of the bromine and hydroxyl groups influence reactivity?

  • Methodological Answer : Bromine’s electron-withdrawing nature deactivates the aromatic ring, while the hydroxyl group’s electron-donating resonance enhances electrophilic substitution at specific positions. Computational studies (DFT) on analogous systems suggest that bromine at C7 directs further functionalization to C3/C4 via meta-directing effects .

Q. How can contradictions in reported NMR data for similar compounds be resolved?

  • Methodological Answer : Cross-validate spectra with deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and standardized acquisition parameters. Compare chemical shifts to structurally characterized analogs (e.g., 7-bromo-4-hydroxydibenzofuran) . Discrepancies may arise from solvent polarity or tautomeric equilibria, which can be investigated via variable-temperature NMR .

Q. What strategies are effective for studying degradation pathways under varying conditions?

  • Methodological Answer : Perform accelerated stability testing under thermal, oxidative, and photolytic stress (ICH Q1A guidelines). Monitor degradation products via LC-MS and identify major pathways (e.g., debromination or hydroxyl group oxidation). For photostability, use UV-Vis spectroscopy to track absorbance changes .

Methodological Notes

  • Data Validation : Always cross-reference synthetic yields, spectral data, and physical properties with peer-reviewed studies (e.g., Eur. J. Org. Chem., J. Med. Chem.) .
  • Contradiction Analysis : For conflicting results, replicate experiments using identical conditions and validate via orthogonal techniques (e.g., X-ray crystallography for ambiguous structures) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.